JNJ-55511118 -

JNJ-55511118

Catalog Number: EVT-270695
CAS Number:
Molecular Formula: C14H8ClF3N2O2
Molecular Weight: 328.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-55511118, chemically known as 6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol, is a novel, selective, and high-affinity antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the auxiliary subunit transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8). [, , , , ] This compound has garnered significant interest in scientific research due to its unique mechanism of action and potential therapeutic applications in neurological disorders. [, , , , ]

Future Directions
  • Drug development for neurological disorders: The unique mechanism of action and promising preclinical data make JNJ-55511118 a valuable lead compound for developing novel therapeutics for neurological disorders like epilepsy and addiction. [, ]
  • Development of PET imaging agents: Derivatives of JNJ-55511118, such as [11C]15, are being explored for their potential as positron emission tomography (PET) ligands for non-invasive imaging and quantification of TARP γ-8 in the brain. []

JNJ-55511118 is a selective, high-affinity negative allosteric modulator of AMPA receptors (AMPARs) that contain the auxiliary subunit transmembrane AMPAR regulatory protein γ-8 (TARP γ-8) [, , , , , , , , ]. It acts by reducing single-channel conductance of these receptors [, ]. This compound has shown preclinical efficacy in reducing alcohol self-administration and exhibits anticonvulsant effects [, ].

LY-3130481

Compound Description: LY-3130481 is a selective negative allosteric modulator of TARP γ-8-containing AMPARs []. Similar to JNJ-55511118, LY-3130481 is believed to bind to the receptor complex and modulate its activity [].

Relevance: LY-3130481 shares structural similarities with JNJ-55511118, particularly an oxindole isostere, which is thought to be crucial for interacting with Asn-172 on the TARP γ-8 subunit []. Despite these structural similarities and shared mechanism of action (negative allosteric modulation of TARP γ-8-containing AMPARs), the specific binding sites and pharmacological profiles of LY-3130481 and JNJ-55511118 may differ [].

JNJ-61432059

Compound Description: JNJ-61432059 is another negative allosteric modulator that selectively targets AMPARs associated with the TARP γ-8 subunit []. Like JNJ-55511118, it exhibits selectivity for TARP γ-8-containing AMPARs and is predicted to engage with the receptor complex through specific interactions [].

[¹¹C]TARP-1903

Compound Description: [¹¹C]TARP-1903 is a positron emission tomography (PET) radioligand developed for imaging TARP γ-8 in the brain []. It was intended for in vivo visualization and quantification of TARP γ-8 distribution, providing insights into its role in various neurological processes [].

Relevance: While [¹¹C]TARP-1903 and JNJ-55511118 both target TARP γ-8, their purposes differ significantly. JNJ-55511118 serves as a pharmacological tool to modulate TARP γ-8-containing AMPAR activity, whereas [¹¹C]TARP-1903 was developed as a non-invasive imaging agent to study TARP γ-8 distribution in the brain []. The development of [¹¹C]TARP-1903 highlights the interest in TARP γ-8 as a potential drug target and the need for tools to study its role in vivo [].

[¹¹C]TARP-1811 series

Compound Description: The [¹¹C]TARP-1811 series represents a group of PET radioligands explored for imaging TARP γ-8 in the brain []. These compounds aimed to improve upon earlier radioligands by enhancing brain uptake and specificity for TARP γ-8 [].

Relevance: Similar to [¹¹C]TARP-1903, the [¹¹C]TARP-1811 series represents an attempt to develop suitable PET tracers for studying TARP γ-8 in vivo []. The challenges faced by these radioligands, such as limited brain uptake and high nonspecific binding, highlight the complexities associated with targeting TARP γ-8 []. Their development underscores the significance of TARP γ-8 as a potential drug target and the need for tools to study its function in living organisms [].

[¹¹C]8

Compound Description: [¹¹C]8 is a novel ¹¹C-labeled PET radioligand developed for imaging TARP γ-8 []. It represents one of the attempts to overcome limitations of previous TARP γ-8 radioligands and achieve improved brain uptake and specificity [].

Relevance: [¹¹C]8, along with its counterpart [¹¹C]15 (TARP-2105), signifies the continuous effort to develop suitable PET tracers for studying TARP γ-8 in vivo. These compounds highlight the ongoing search for reliable tools to quantify and visualize TARP γ-8 in the brain, furthering our understanding of its role in health and disease [].

[¹¹C]15 (TARP-2105)

Compound Description: [¹¹C]15, also known as [¹¹C]TARP-2105, is another novel ¹¹C-labeled PET radioligand designed for imaging TARP γ-8 []. This compound demonstrated promising characteristics, exhibiting reasonable brain uptake and specific binding to TARP γ-8 in preclinical studies [].

Relevance: [¹¹C]15 represents a significant advancement in the development of TARP γ-8 imaging agents. Its improved characteristics compared to earlier compounds highlight the progress made in designing and synthesizing radioligands with desirable properties for in vivo imaging. [¹¹C]15's ability to be blocked by JNJ-55511118 further validates its specificity for TARP γ-8 and supports its potential as a tool for studying this protein in living organisms [].

Source and Classification

JNJ-55511118 was developed by Janssen Pharmaceuticals and is categorized under small molecule compounds targeting AMPA receptors. Its classification as a TARP gamma-8 selective antagonist positions it within the broader category of neuropharmacological agents aimed at modulating synaptic transmission and plasticity in the brain.

Synthesis Analysis

Methods and Technical Details

The synthesis of JNJ-55511118 involves several key steps, utilizing advanced organic chemistry techniques. The process typically begins with the preparation of a precursor compound, which undergoes various transformations including:

  1. Reduction Reactions: For instance, the reduction of specific functional groups using palladium on carbon under hydrogen atmosphere to yield amine derivatives.
  2. Protecting Group Strategies: The introduction of acid-labile protecting groups such as methoxymethyl (MOM) to facilitate selective modifications.
  3. Methylation: Employing [^11C] methylation techniques to label the compound radioactively, which is crucial for imaging studies.
Molecular Structure Analysis

Structure and Data

The molecular structure of JNJ-55511118 can be represented by its chemical formula, which includes multiple functional groups that contribute to its pharmacological activity. Key structural features include:

  • A thiazole moiety linked to a pyridine ring.
  • An amino group that interacts with the AMPA receptor.
  • The presence of a benzothiazole scaffold which enhances binding affinity.

Quantitative data regarding its molecular weight, solubility, and logP values provide insights into its pharmacokinetic properties, crucial for assessing its suitability as a therapeutic agent .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of JNJ-55511118 is characterized by its ability to undergo specific interactions with biological targets. Notable reactions include:

  1. Binding Affinity Studies: Evaluating how JNJ-55511118 interacts with AMPA receptors through competitive binding assays.
  2. Metabolic Stability Tests: Assessing how the compound is processed in biological systems, including its degradation pathways and half-life.

These analyses are essential for understanding the compound's efficacy and safety profile in potential therapeutic applications .

Mechanism of Action

Process and Data

JNJ-55511118 functions primarily by selectively inhibiting the action of AMPA receptors that are modulated by TARP gamma-8. This inhibition alters synaptic transmission dynamics, potentially reducing excitotoxicity associated with various neurological disorders. The mechanism involves:

  1. Competitive Inhibition: Binding to the receptor site, preventing glutamate from eliciting its excitatory effects.
  2. Alteration of Receptor Trafficking: Modifying how AMPA receptors are expressed on neuronal surfaces, thus influencing synaptic plasticity.

Data from preclinical studies indicate that this mechanism may offer protective effects against neurodegenerative processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JNJ-55511118 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents with limited aqueous solubility, impacting formulation strategies for drug delivery.
  • Stability: Shows stability under physiological conditions, making it suitable for in vivo applications.
  • LogD Value: Measured logD values suggest moderate lipophilicity, influencing its bioavailability.

These properties are critical for determining the compound's behavior in biological systems and its potential as a therapeutic agent .

Applications

Scientific Uses

JNJ-55511118 is primarily used in research settings focused on understanding AMPA receptor modulation and its implications in neurological diseases. Specific applications include:

  1. Imaging Studies: Utilizing positron emission tomography (PET) to visualize AMPA receptor distribution and activity in living subjects.
  2. Pharmacological Research: Investigating the role of TARP gamma-8 in synaptic transmission and neuroplasticity through behavioral assays in animal models.

These applications contribute significantly to advancing knowledge in neuropharmacology and developing targeted therapies for central nervous system disorders .

Properties

Product Name

JNJ-55511118

IUPAC Name

5-[2-chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydrobenzimidazol-2-one

Molecular Formula

C14H8ClF3N2O2

Molecular Weight

328.67 g/mol

InChI

InChI=1S/C14H8ClF3N2O2/c15-8-2-1-3-11(22-14(16,17)18)12(8)7-4-5-9-10(6-7)20-13(21)19-9/h1-6H,(H2,19,20,21)

InChI Key

COBXSLRIXGQVGS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

JNJ-55511118; JNJ 55511118; JNJ55511118

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.